molecular formula C19H22N2O4S B5299634 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide

2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B5299634
M. Wt: 374.5 g/mol
InChI Key: PFMTXLQBWCXUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MMS, is a chemical compound that has been extensively studied for its potential use in scientific research. MMS is a sulfonamide-based compound that has been synthesized in the laboratory and has been shown to have a number of interesting properties that make it a useful tool for researchers.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of enzymes and receptors that are involved in various biological processes. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to inhibit the activity of several receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have a number of interesting biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects, and has also been shown to have anticonvulsant and analgesic effects. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potent inhibitory effects on enzymes and receptors. This makes it a useful tool for researchers studying these biological processes. However, one limitation of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide can be challenging, and the compound may not be readily available in some laboratories.

Future Directions

There are several future directions for research involving 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of new analogs of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, particularly in the treatment of neurodegenerative diseases. Finally, 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide may also be useful as a tool for studying the role of enzymes and receptors in various biological processes.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 3-aminobenzenesulfonamide. This reaction produces a key intermediate, which is then reacted with morpholine and acetic anhydride to produce the final product, 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. The synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been optimized over the years, and several different methods have been developed to produce high yields of the compound.

Scientific Research Applications

2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been shown to have a number of interesting properties, including potent inhibitory effects on a number of enzymes and receptors. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been used to study the mechanisms of action of these enzymes and receptors, and has also been used as a tool for drug discovery.

properties

IUPAC Name

2-(4-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-5-7-16(8-6-15)13-19(22)20-17-3-2-4-18(14-17)26(23,24)21-9-11-25-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMTXLQBWCXUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.